Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide naturally found in trace amounts in cow milk, particularly in ultra-heat-treated (UHT) milk. [, ] It is produced by the epimerization of lactose, a major milk sugar, during heat treatment. [, ] Epilactose has gained significant attention in scientific research due to its promising prebiotic properties, potentially impacting intestinal health and offering various health benefits. [, , , , , , , , ]
Epilactose is synthesized from lactose, which is abundant in dairy products. The primary enzyme responsible for its production is cellobiose 2-epimerase, derived from the bacterium Caldicellulosiruptor saccharolyticus. This enzyme catalyzes the epimerization process that transforms lactose into epilactose. In terms of classification, epilactose falls under the category of oligosaccharides, specifically non-digestible carbohydrates that can influence gut microbiota positively.
Epilactose can be synthesized using several methods, predominantly enzymatic processes involving cellobiose 2-epimerase. The following steps outline a common synthesis method:
The molecular structure of epilactose can be represented as follows:
Epilactose participates in various chemical reactions typical for carbohydrates:
The mechanism of action for epilactose primarily revolves around its role as a prebiotic:
Epilactose exhibits several notable physical and chemical properties:
Techniques such as High-Performance Liquid Chromatography (HPLC) are used to analyze the purity and concentration of epilactose in various formulations.
Epilactose has several scientific applications:
Epilactose (C₁₂H₂₂O₁₁; molecular weight: 342.30 g/mol) is a disaccharide consisting of galactose and mannose units linked by a β-1,4-glycosidic bond. Its systematic IUPAC name is 4-O-β-D-galactopyranosyl-D-mannose. This structural configuration distinguishes it from lactose (galactose β-1,4-glucose) and lactulose (galactose β-1,4-fructose). The molecule’s stability arises from its non-reducing nature and resistance to acidic hydrolysis, which allows it to transit intact through the upper gastrointestinal tract [3] [5] [7].
Key structural features include:
Table 1: Structural Comparison of Epilactose with Related Disaccharides
Compound | Monosaccharide Units | Glycosidic Bond | Natural Occurrence |
---|---|---|---|
Epilactose | Galactose + Mannose | β-1,4 | Heat-treated milk |
Lactose | Galactose + Glucose | β-1,4 | Mammalian milk |
Lactulose | Galactose + Fructose | β-1,4 | Synthetic/heat-treated milk |
Raffinose | Galactose + Glucose + Fructose | α-1,6 and β-1,2 | Legumes |
Epilactose was first identified in trace amounts (0.15 mg·mL⁻¹) in heat-treated milk in 1999, resulting from the thermal isomerization of lactose. However, its systematic investigation began in 2008, when Japanese researchers developed an enzymatic synthesis method using cellobiose 2-epimerase (EC 5.1.3.11) from Ruminococcus albus. This enzyme catalyzes the epimerization of lactose to epilactose, achieving yields exceeding 30% and enabling industrial-scale production [3] [7].
In dairy products, epilactose forms during:
Enzymatic synthesis remains the primary commercial production method due to its specificity and efficiency, replacing earlier chemical methods that generated undesirable by-products [7].
Epilactose is classified as an emerging prebiotic under the ISAPP (International Scientific Association for Probiotics and Prebiotics) definition: "a substrate selectively utilized by host microorganisms conferring a health benefit." Its resistance to mammalian digestive enzymes (e.g., salivary amylase, pancreatic lactase) ensures delivery to the colon, where gut microbiota ferment it into bioactive metabolites [2] [3] [8].
Research highlights include:
Table 2: Butyrate Production from Epilactose vs. Established Prebiotics
Prebiotic | Butyrate (mM) - Mediterranean Diet Donor | Butyrate (mM) - Vegan Diet Donor | Fold-Increase vs. Lactulose |
---|---|---|---|
Epilactose | 15.2 ± 0.8 | 12.9 ± 0.6 | 70x (Med); 29x (Vegan) |
Lactulose | 0.22 ± 0.03 | 0.45 ± 0.05 | Reference |
Raffinose | 0.24 ± 0.04 | 0.14 ± 0.02 | 63x (Med); 89x (Vegan) |
Data derived from 48-hour in vitro fecal fermentation at 10 g/L substrate concentration [7].
Mechanistically, epilactose fermentation generates SCFAs that lower colonic pH, inhibiting acid-sensitive pathogens (e.g., Salmonella) and enhancing mineral absorption. Hydrogen gas released during fermentation acts as an antioxidant, neutralizing reactive oxygen species [1] [8]. These properties position epilactose as a multifunctional ingredient for gut health innovation beyond traditional prebiotics like lactulose.
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